REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:15])[C:5]([CH3:14])([CH3:13])[CH2:6][NH:7][CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:2].C(=O)([O-])[O-].[K+].[K+].[Cl:22][C:23]1[N:28]=[C:27](Cl)[C:26]([N+:30]([O-:32])=[O:31])=[CH:25][N:24]=1>CC(C)=O>[CH2:1]([O:3][C:4](=[O:15])[C:5]([CH3:14])([CH3:13])[CH2:6][N:7]([C:25]1[C:26]([N+:30]([O-:32])=[O:31])=[CH:27][N:28]=[C:23]([Cl:22])[N:24]=1)[CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)[CH3:2] |f:1.2.3|
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Name
|
|
Quantity
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29.8 g
|
Type
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reactant
|
Smiles
|
C(C)OC(C(CNC1CCCC1)(C)C)=O
|
Name
|
|
Quantity
|
21.3 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
29.81 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
7.75 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred vigorously at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirring
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Type
|
WAIT
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Details
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continued for a further 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated in vacuo to low volume
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Type
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CUSTOM
|
Details
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partitioned between Ethyl Acetate (600 mL) and water (400 mL)
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Type
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CUSTOM
|
Details
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Phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous phase re-extracted with Ethyl Acetate (1×200 ml, 1×100 ml)
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Type
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CUSTOM
|
Details
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The combined organic extracts were dried
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Type
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CUSTOM
|
Details
|
evaporated to dryness The residue
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Type
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DISSOLUTION
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Details
|
was dissolved in DCM (150 mL)
|
Type
|
CUSTOM
|
Details
|
purified in two batches
|
Type
|
WASH
|
Details
|
eluted with 10% Ethyl Acetate in isohexane
|
Type
|
ADDITION
|
Details
|
Product containing fractions
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CN(C1CCCC1)C1=NC(=NC=C1[N+](=O)[O-])Cl)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |